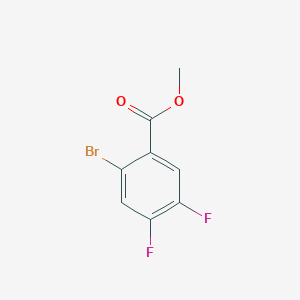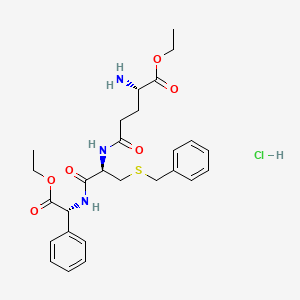
Ezatiostat hydrochloride
Overview
Description
This compound has shown significant potential in the treatment of myelodysplastic syndrome, a group of disorders caused by poorly formed or dysfunctional blood cells . TLK199 works by activating the MAP kinase signaling pathway, leading to the activation of Jun kinase and extracellular signal-regulated kinase 2, which promotes the growth, maturation, and differentiation of hematopoietic progenitor cells .
Mechanism of Action
Target of Action
Ezatiostat hydrochloride is known to target Glutathione S-transferase P (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
Ezatiostat is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It acts intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction with its targets leads to changes in cellular processes, including the stimulation of bone marrow cells.
Biochemical Pathways
The primary biochemical pathway affected by ezatiostat is the MAPK signaling pathway . The activation of ERK2 in this pathway leads to downstream effects that stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .
Pharmacokinetics
It is known that the concentration of the primary active metabolites increases proportionate to ezatiostat dosage .
Result of Action
Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It differentiates granulocytes and monocytes in HL60 cells . This results in the stimulation of the formation of bone marrow cells, which can be beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of ezatiostat can be influenced by various environmental factors. It’s worth noting that the effectiveness of ezatiostat can vary among individuals due to factors such as genetic differences, disease state, and other individual-specific factors .
Biochemical Analysis
Biochemical Properties
Ezatiostat hydrochloride interacts with several key biomolecules in biochemical reactions. It is an analog inhibitor of glutathione S-transferase P1-1, an enzyme involved in detoxification processes. By inhibiting this enzyme, this compound affects the MAPK signaling pathway, specifically activating ERK2. This activation leads to various downstream effects, including the differentiation of granulocytes and monocytes in HL60 cells. Additionally, this compound has been shown to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In preclinical rodent models and human bone marrow cultures, it has demonstrated myelostimulant activity, promoting the growth and differentiation of hematopoietic progenitor cells. This compound influences cell signaling pathways, particularly the MAPK pathway, by activating ERK2. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the differentiation of granulocytes and monocytes. This compound has also been shown to have a positive impact on the formation of erythrocytes and platelets .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, this compound disrupts the enzyme’s interaction with the jun-N-terminal kinase (JNK) complex. This disruption leads to the activation of JNK, which subsequently phosphorylates c-Jun, a transcription factor involved in gene expression regulation. The activation of JNK and c-Jun results in changes in gene expression that promote the growth and maturation of hematopoietic progenitor cells. Additionally, this compound activates the MAPK signaling pathway by activating ERK2, further contributing to its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is stable and can maintain its activity over extended periods. In preclinical studies, this compound demonstrated sustained myelostimulant activity, leading to long-term improvements in hematopoiesis. The compound’s stability and prolonged effects make it a promising candidate for therapeutic applications. Additionally, this compound has shown a consistent ability to stimulate the formation of bone marrow cells and differentiate granulocytes and monocytes over multiple cycles of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound has been administered at various dose levels to evaluate its efficacy and safety. Higher doses of this compound have been associated with increased myelostimulant activity, leading to greater improvements in hematopoiesis. At very high doses, some toxic or adverse effects have been observed, including gastrointestinal disturbances such as nausea and diarrhea. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, the compound affects the detoxification processes within cells. Additionally, this compound influences the MAPK signaling pathway by activating ERK2, which plays a role in various cellular processes, including cell growth, differentiation, and survival. The compound’s effects on metabolic flux and metabolite levels have been observed in preclinical studies, further elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation within specific tissues and cells have been studied to understand its therapeutic potential and optimize its delivery .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its intended sites of action, such as the cytoplasm and nucleus, where it interacts with its target enzymes and signaling pathways. The subcellular localization of this compound plays a vital role in its ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
TLK199 is synthesized as a tripeptide analog of glutathione. The synthesis involves the formation of a diethyl ester, which is then metabolized in vivo to the active diacid form . The synthetic route typically includes the following steps:
Formation of the Tripeptide Backbone: The tripeptide backbone is synthesized using standard peptide synthesis techniques, involving the coupling of amino acids in a specific sequence.
Esterification: The tripeptide is then esterified to form the diethyl ester.
Purification: The esterified product is purified using chromatographic techniques to obtain the final compound.
Industrial Production Methods
Industrial production of TLK199 involves large-scale peptide synthesis followed by esterification and purification. The process is optimized to ensure high yield and purity of the final product. The compound is then formulated into tablets or liposomal injections for clinical use .
Chemical Reactions Analysis
Types of Reactions
TLK199 undergoes several types of chemical reactions, including:
Inhibition of Glutathione S-Transferase P1-1: TLK199 binds selectively to glutathione S-transferase P1-1, inhibiting its activity and leading to the activation of Jun kinase.
Activation of MAP Kinase Signaling Pathway: The inhibition of glutathione S-transferase P1-1 results in the activation of the MAP kinase signaling pathway, promoting cell proliferation and differentiation.
Common Reagents and Conditions
The reactions involving TLK199 typically require the presence of glutathione S-transferase P1-1 and other cellular components involved in the MAP kinase signaling pathway. The conditions for these reactions are physiological, occurring within the cellular environment.
Major Products Formed
The major products formed from the reactions involving TLK199 include activated Jun kinase and extracellular signal-regulated kinase 2, which promote the growth and differentiation of hematopoietic progenitor cells .
Scientific Research Applications
TLK199 has several scientific research applications, including:
Treatment of Myelodysplastic Syndrome: TLK199 has shown significant potential in the treatment of myelodysplastic syndrome by promoting the growth and differentiation of hematopoietic progenitor cells
Cancer Research: TLK199 has been studied for its potential in treating various types of cancer by inducing apoptosis in malignant cells.
Hematopoiesis Research: TLK199 is used in research to study the mechanisms of hematopoiesis and the role of glutathione S-transferase P1-1 in this process.
Comparison with Similar Compounds
Similar Compounds
Ethacrynic Acid: An early inhibitor of glutathione S-transferase, but with limited clinical utility due to its diuretic properties.
Buthionine Sulfoximine: An inhibitor of γ-glutamylcysteine synthetase, used to modulate glutathione pathways.
Lenalidomide: A related drug used in the treatment of myelodysplastic syndrome.
Uniqueness of TLK199
TLK199 is unique in its selective inhibition of glutathione S-transferase P1-1 and its ability to activate the MAP kinase signaling pathway, promoting hematopoiesis and inducing apoptosis in malignant cells. This dual action makes TLK199 a promising therapeutic agent for the treatment of myelodysplastic syndrome and other hematologic disorders .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
| Record name | Ezatiostat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286942-97-0 | |
| Record name | Ezatiostat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezatiostat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZATIOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, this compound leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]
ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for this compound. More detailed chemical characterization data may be found in patents or other publications related to the compound.
A: Clinical trials have shown that this compound can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]
A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to this compound. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []
A: A Phase 1 dose-ranging study investigated the combination of this compound with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that this compound may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.
ANone: Future research on this compound may focus on:
- Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []
- Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []
- Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


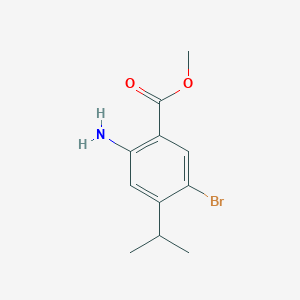
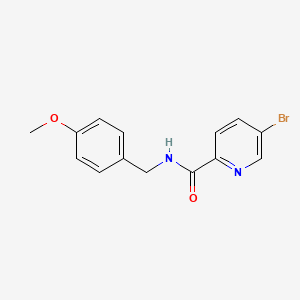
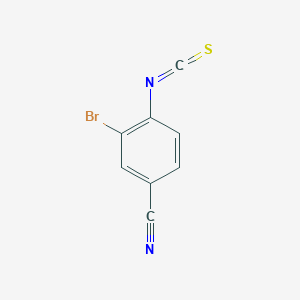

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
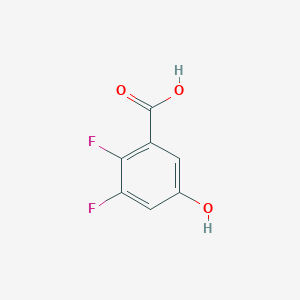

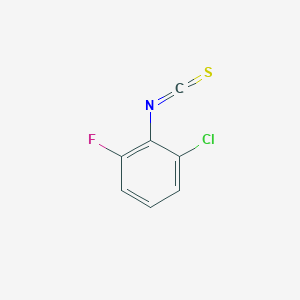

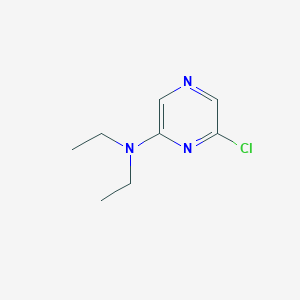
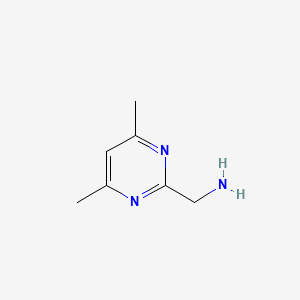
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)
